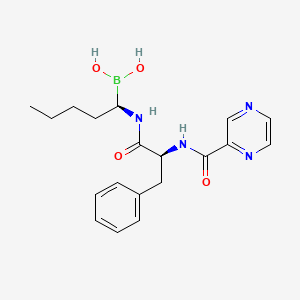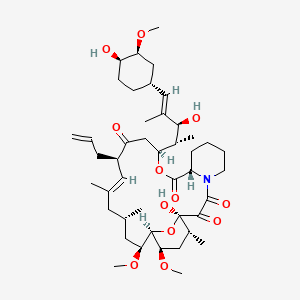
Iso-FK-506 (iso-Tacrolimus)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-FK-506 (iso-Tacrolimus) is an isomer of FK-506 (Tacrolimus) and is synthesized from the fermentation of Streptomyces tsukubaensis . It is an immunosuppressant and anti-inflammatory agent . It is also considered an impurity or byproduct of the Tacrolimus drug .
Molecular Structure Analysis
The molecular formula of Iso-FK-506 (iso-Tacrolimus) is C44H69NO12 . Its molecular weight is 804.02 .Physical And Chemical Properties Analysis
Iso-FK-506 (iso-Tacrolimus) has a molecular weight of 804.02 and a molecular formula of C44H69NO12 . It has a melting point of 82-87°C and a predicted boiling point of 880.1±75.0 °C . Its predicted density is 1.19±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Inmunosupresión
Iso-FK-506 es un potente inmunosupresor {svg_1}. Se ha utilizado ampliamente en el trasplante de órganos y tejidos para evitar que el sistema inmunitario del cuerpo rechace el órgano trasplantado {svg_2} {svg_3}.
Tratamiento de enfermedades autoinmunitarias
Iso-FK-506 se puede utilizar para investigar los mecanismos detrás de las enfermedades autoinmunitarias donde el sistema inmunitario ataca tejidos sanos. Los investigadores pueden utilizar el fármaco para modular la respuesta inmunitaria y estudiar su efecto sobre la progresión de la enfermedad en modelos animales.
Tratamiento de la dermatitis atópica
Iso-FK-506 se ha utilizado en el tratamiento de la dermatitis atópica {svg_4}. La dermatitis atópica es un tipo de inflamación de la piel, e Iso-FK-506 ayuda a reducir esta inflamación {svg_5}.
Tratamiento de la artritis reumatoide
Iso-FK-506 ha mostrado potencial en el tratamiento de la artritis reumatoide {svg_6}. La artritis reumatoide es una enfermedad autoinmune que puede causar dolor en las articulaciones y daños en todo el cuerpo {svg_7}.
Tratamiento de enfermedades virales
Iso-FK-506 se ha utilizado en el tratamiento de ciertas enfermedades virales {svg_8}. El mecanismo exacto de cómo funciona en el tratamiento de enfermedades virales todavía está bajo investigación {svg_9}.
Tratamiento de enfermedades inflamatorias intestinales
Iso-FK-506 se ha utilizado en el tratamiento de enfermedades inflamatorias intestinales como la colitis ulcerosa y la enfermedad de Crohn {svg_10}. Estas son enfermedades crónicas del intestino donde partes del sistema digestivo se inflaman {svg_11}.
Actividades neuroprotectoras y neuroregenerativas
Iso-FK-506 y sus análogos poseen actividades neuroprotectoras y neuroregenerativas {svg_12}. Esto sugiere posibles aplicaciones en el tratamiento de enfermedades neurodegenerativas {svg_13}.
Ingeniería de la vía biosintética
La vía biosintética de Iso-FK-506 se ha estudiado ampliamente, lo que ha facilitado estudios genéticos y bioquímicos sobre su biosíntesis {svg_14}. Esto abre posibilidades para la mejora de cepas y la diversificación estructural con el objetivo de generar más análogos con propiedades farmacéuticas mejoradas {svg_15}.
Mecanismo De Acción
Target of Action
Iso-FK-506, also known as iso-Tacrolimus, primarily targets the protein FKBP12 . This protein plays a crucial role in T-cell activation, a key process in the immune system.
Mode of Action
Iso-FK-506 functions by binding to FKBP12. This complex then interacts with another protein, calcineurin , which is normally activated by calmodulin in response to increases in intracellular Ca2+ . By inhibiting calcineurin, Iso-FK-506 suppresses the immune response and prevents organ rejection after transplantation.
Pharmacokinetics
The rate of absorption of Tacrolimus, the parent compound of Iso-FK-506, is variable with peak blood or plasma concentrations being reached in 0.5 to 6 hours . Approximately 25% of the oral dose is bioavailable . Tacrolimus is extensively bound to red blood cells, with a mean blood to plasma ratio of about 15 . Tacrolimus is completely metabolized prior to elimination . The mean disposition half-life is 12 hours and the total body clearance based on blood concentration is approximately 0.06 L/h/kg .
Result of Action
The primary result of Iso-FK-506’s action is the suppression of the immune response. This makes it an effective immunosuppressant, preventing organ rejection after transplantation. It also has anti-inflammatory properties .
Action Environment
The action of Iso-FK-506 can be influenced by various environmental factors. For instance, the presence of liver impairment and the presence of several drugs can decrease the elimination of Tacrolimus . Furthermore, due to the narrow therapeutic range and considerable intra- and inter-individual pharmacokinetic variability, monitoring of Tacrolimus blood concentrations is needed to avoid adverse side effects .
Análisis Bioquímico
Biochemical Properties
Iso-FK-506 (iso-Tacrolimus) plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including the immunophilin FK506 binding protein (FKBP) . The nature of these interactions involves the formation of a complex between Iso-FK-506 and FKBP, which inhibits the enzyme calcineurin .
Cellular Effects
Iso-FK-506 (iso-Tacrolimus) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting calcium-dependent events such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis . It also impedes the secretion of pro-inflammatory cytokines and dampens immune activity by restraining the activation of T and B lymphocytes .
Molecular Mechanism
The molecular mechanism of Iso-FK-506 (iso-Tacrolimus) involves its binding to the immunophilin FKBP to form a complex . This complex inhibits the enzyme calcineurin, thereby suppressing the immune response and preventing organ rejection . It also inhibits calcium-dependent events, such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of Iso-FK-506 (iso-Tacrolimus) change over time in laboratory settings. More studies are needed to fully understand the long-term effects of Iso-FK-506 on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Iso-FK-506 (iso-Tacrolimus) vary with different dosages in animal models . More detailed studies are required to understand the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Iso-FK-506 (iso-Tacrolimus) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iso-FK-506 (iso-Tacrolimus) involves the conversion of FK-506 to Iso-FK-506 through a series of chemical reactions.", "Starting Materials": [ "FK-506", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Tetrahydrofuran (THF)", "Methanol (CH3OH)", "Ethyl acetate" ], "Reaction": [ "Dissolve FK-506 in THF", "Add NaH to the solution to deprotonate the FK-506", "Add CH3I to the solution to methylate the FK-506", "Quench the reaction with HCl to obtain an intermediate product", "Add NaOH to the intermediate product to generate Iso-FK-506", "Extract the product with ethyl acetate", "Wash the organic layer with water and brine", "Dry the organic layer with MgSO4", "Concentrate the solution to obtain Iso-FK-506" ] } | |
| 134590-88-8 | |
Fórmula molecular |
C44H69NO12 |
Peso molecular |
804.0 g/mol |
Nombre IUPAC |
(1R,9S,12S,15R,16E,19S,21S,22R,23S,25R)-1-hydroxy-12-[(E,2S,3S)-3-hydroxy-5-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-35(24-34(31)47)29(6)39(48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-33,35-40,46,48,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,35-,36+,37-,38-,39+,40+,44+/m0/s1 |
Clave InChI |
YXGKFJMGANONSQ-YSAQBHCASA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)O)C)OC)OC |
SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C1)C)CC=C)C(C)C(C(=CC4CCC(C(C4)OC)O)C)O)O)C)OC)OC |
SMILES canónico |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C1)C)CC=C)C(C)C(C(=CC4CCC(C(C4)OC)O)C)O)O)C)OC)OC |
Sinónimos |
[3S-[3R*[1R*,2R*,4(1S*,3S*,4S*)],6S*,10R*,12R*,13R*,14R*,16S*,17S*,24aR*]]-6,9,_x000B_10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-17-hydroxy-3-[2-hydroxy-4-(4-hydroxy-3-methoxycyclohexyl)-1,3-dimethyl-3-butenyl]-12,14-dimethoxy-8,10,16-trimethyl-6- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



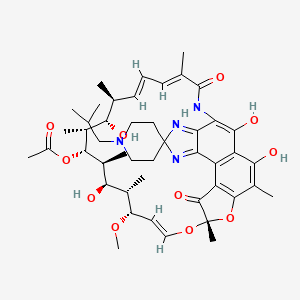

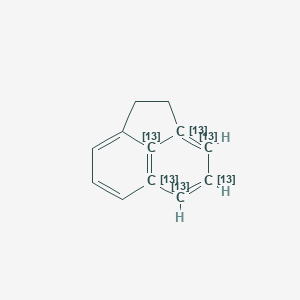
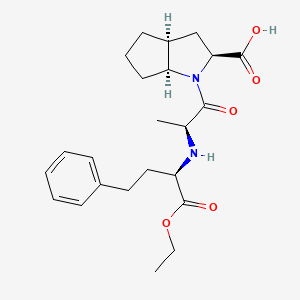
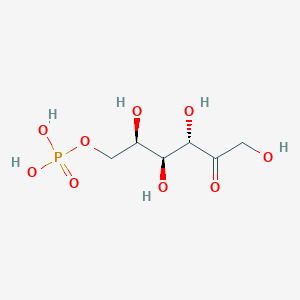
![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/no-structure.png)
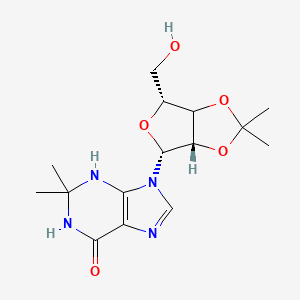
![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)

